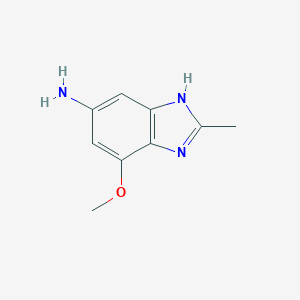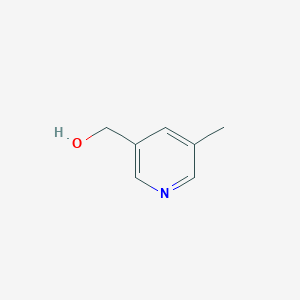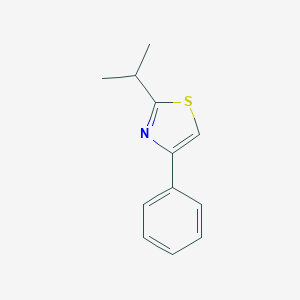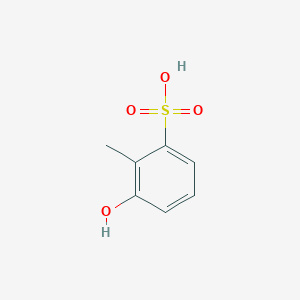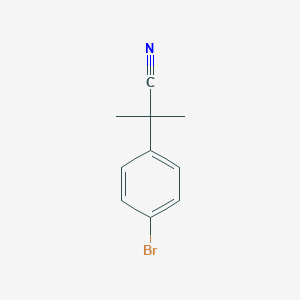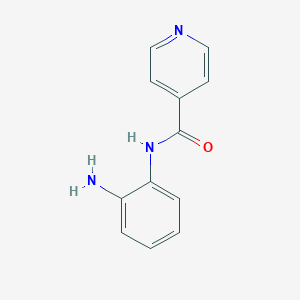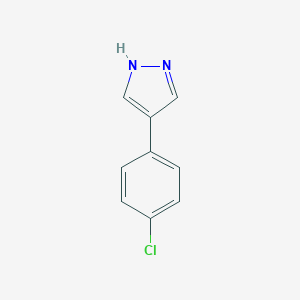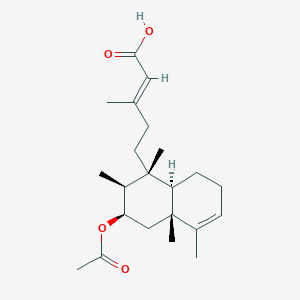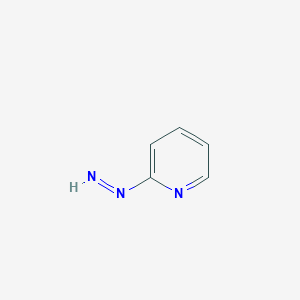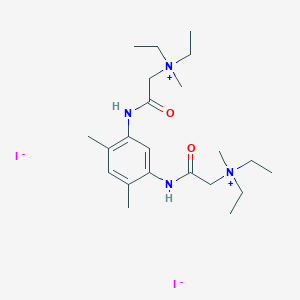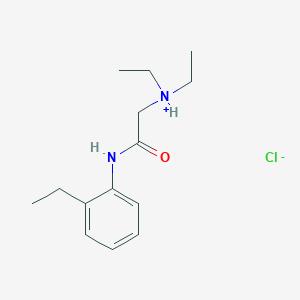
2-(Diethylamino)-2'-ethylacetanilide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)-2'-ethylacetanilide hydrochloride, commonly known as lidocaine hydrochloride, is a local anesthetic drug that is widely used in the medical field. Lidocaine hydrochloride is a white, odorless crystalline powder that is soluble in water and alcohol. It is commonly used for pain relief during dental procedures, minor surgeries, and for the treatment of arrhythmias.
Mécanisme D'action
Lidocaine hydrochloride works by blocking the sodium channels in nerve cells, preventing the transmission of pain signals to the brain. It also has a mild vasodilatory effect, which can help to reduce inflammation in the affected area.
Effets Biochimiques Et Physiologiques
Lidocaine hydrochloride has a rapid onset of action and a short duration of action, making it an ideal choice for minor surgical procedures. It is metabolized by the liver and excreted in the urine. Lidocaine hydrochloride has been shown to have minimal systemic toxicity when used in appropriate doses.
Avantages Et Limitations Des Expériences En Laboratoire
Lidocaine hydrochloride is a widely used local anesthetic in laboratory experiments due to its rapid onset of action and short duration of action. It is also relatively inexpensive and readily available. However, lidocaine hydrochloride has limitations in that it can cause allergic reactions in some individuals and can have toxic effects if used in excessive doses.
Orientations Futures
Future research on lidocaine hydrochloride could focus on its potential use as an anti-inflammatory agent and in the treatment of neuropathic pain. Additionally, research could be conducted to develop new formulations of lidocaine hydrochloride that have a longer duration of action and fewer side effects. Finally, research could be conducted to better understand the mechanism of action of lidocaine hydrochloride and how it can be optimized for use in various medical procedures.
Méthodes De Synthèse
Lidocaine hydrochloride is synthesized by the reaction of 2,6-dimethylaniline with ethyl chloroacetate to form 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide. The resulting compound is then reacted with hydrochloric acid to form lidocaine hydrochloride.
Applications De Recherche Scientifique
Lidocaine hydrochloride has been extensively studied in the scientific community for its use as a local anesthetic. It has also been studied for its potential use in the treatment of neuropathic pain, cardiac arrhythmias, and as an anti-inflammatory agent.
Propriétés
Numéro CAS |
101651-71-2 |
|---|---|
Nom du produit |
2-(Diethylamino)-2'-ethylacetanilide hydrochloride |
Formule moléculaire |
C14H23ClN2O |
Poids moléculaire |
270.8 g/mol |
Nom IUPAC |
diethyl-[2-(2-ethylanilino)-2-oxoethyl]azanium;chloride |
InChI |
InChI=1S/C14H22N2O.ClH/c1-4-12-9-7-8-10-13(12)15-14(17)11-16(5-2)6-3;/h7-10H,4-6,11H2,1-3H3,(H,15,17);1H |
Clé InChI |
XZTZQPLIWPOMCV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C[NH+](CC)CC.[Cl-] |
SMILES canonique |
CCC1=CC=CC=C1NC(=O)C[NH+](CC)CC.[Cl-] |
Synonymes |
diethyl-[(2-ethylphenyl)carbamoylmethyl]azanium chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



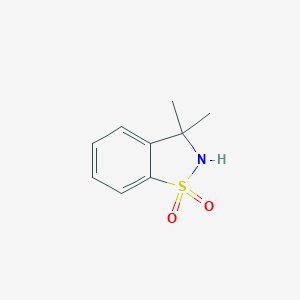
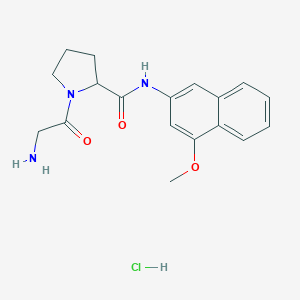
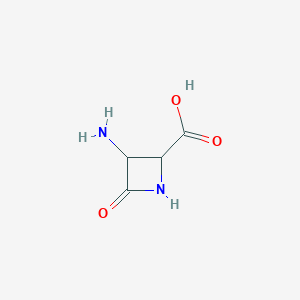
![7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B25311.png)
